molecular formula C18H17N5O B2782068 2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380178-18-5

2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2782068
CAS No.: 2380178-18-5
M. Wt: 319.368
InChI Key: BODJQZXFGYKRQG-UHFFFAOYSA-N
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Description

This compound is known for its unique structure, which includes a pyridazinone core, an azetidine ring, and a methylpyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the azetidine ring and the pyridazinone core. One common method involves the use of molecular iodine as a catalyst under microwave irradiation to expedite the reaction . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Azetidinones: Known for their importance in medicinal chemistry, particularly as β-lactam antibiotics.

    Pyrroles: Another class of compounds with significant biological activities.

Uniqueness

2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-13-9-10-19-18(20-13)22-11-15(12-22)23-17(24)8-7-16(21-23)14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODJQZXFGYKRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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